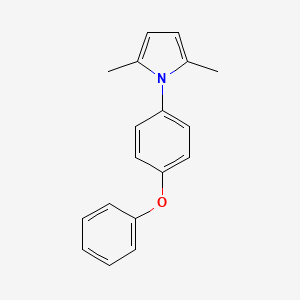
1,8-Dichloro-9-methoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-9-methoxyanthracene is an organic compound with the molecular formula C15H10Cl2O . It belongs to the anthracene family, which is known for its aromatic properties and wide range of applications in various fields, including organic electronics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dichloro-9-methoxyanthracene can be synthesized through the reduction of 1,8-dichloroanthraquinone, followed by a methylation reaction. The reduction is typically carried out using a reducing agent such as zinc dust in the presence of acetic acid. The methylation step involves the use of methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-9-methoxyanthracene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1,8-diamino-9-methoxyanthracene.
Oxidation: Formation of 1,8-dichloroanthraquinone.
Reduction: Formation of this compound derivatives with reduced aromaticity.
Scientific Research Applications
1,8-Dichloro-9-methoxyanthracene has several applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) due to its emissive properties.
Pharmaceuticals: Investigated for its potential use in drug discovery, particularly in the development of anti-cancer and anti-malarial drugs.
Material Science: Utilized in the fabrication of micro/nanostructures for various applications.
Mechanism of Action
The mechanism of action of 1,8-Dichloro-9-methoxyanthracene involves its interaction with specific molecular targets. In the context of organic electronics, it interacts with electron-rich and electron-deficient sites to facilitate charge transfer. In pharmaceuticals, it may interact with cellular targets to inhibit specific pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dichloroanthraquinone
- 1,8-Diarylanthracene derivatives
- 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
Uniqueness
1,8-Dichloro-9-methoxyanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility and reactivity compared to other anthracene derivatives .
Properties
CAS No. |
98797-46-7 |
|---|---|
Molecular Formula |
C15H10Cl2O |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
1,8-dichloro-9-methoxyanthracene |
InChI |
InChI=1S/C15H10Cl2O/c1-18-15-13-9(4-2-6-11(13)16)8-10-5-3-7-12(17)14(10)15/h2-8H,1H3 |
InChI Key |
OQELMUBMCWLRCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C1C(=CC=C3)Cl)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977301.png)
![Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977306.png)
![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11977311.png)
![(Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate](/img/structure/B11977322.png)
![methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11977334.png)
![4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11977335.png)
![5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977343.png)

![5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977358.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977373.png)

